Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Karmakar et al. reported a new way for the synthesis of “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .Molecular Structure Analysis
Pyrrolopyrazines constitute a class of heteroaromatic compounds containing pyrrole and pyrazine rings. They are classified into three chemical classes, including pyrrolo [1,2-a] pyrazine, 5H-pyrrolo [2,3-b] pyrazine, and 6H-pyrrolo [3,4-b] pyrazine .Scientific Research Applications
Optical Properties and Bioimaging Applications
- Blue Emission Properties : Pyrrolo[1,2-a]pyrazine derivatives exhibit unique optical properties, notably deep blue emission in aggregated and solid states. This property varies significantly with substituents, highlighting their potential in optical applications (Bae et al., 2020).
Synthetic Methodologies and Chemical Structures
- Synthesis of Hybrid Structures : A method for synthesizing benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has been developed. These compounds are obtained through acid-catalyzed reactions and display significant potential for diverse applications (Bae et al., 2020).
- Diversity in Pyrrolo[1,2-a]pyrazines : Researchers have explored diversity-oriented synthesis based on the pyrrolo[1,2-a]pyrazine core, demonstrating the versatility of this chemical structure (Park, Jung, & Kim, 2014).
Potential Biological Activities
- Anti-Inflammatory Activities : Certain pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects, suggesting potential therapeutic applications (Zhou et al., 2013).
Novel Compounds and Chemical Reactions
- Formation of New Structures : The solvent moisture-controlled self-assembly method has been used to synthesize new classes of fused benzoimidazopyrrolopyrazines, highlighting the innovative ways these compounds can be developed (Martynovskaya et al., 2022).
- Pyrrolo[1,2-a]pyrazines in Domino Synthesis : Domino synthesis approaches have been explored for creating pyrrolo[1,2-alpha]pyrazine, demonstrating the compound's role in complex chemical processes (Chen et al., 2010).
Future Directions
The development of pyrrolopyrazine derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBSUXIKIKPLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633331 | |
Record name | Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158945-90-5 | |
Record name | Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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